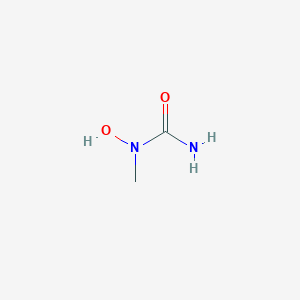

1-Hydroxy-1-methylurea

Description

Historical Context and Significance within Urea (B33335) Chemistry

The field of modern organic chemistry began with the synthesis of urea by Friedrich Wöhler in 1828, which demonstrated that organic compounds could be created from inorganic starting materials. nih.gov This pivotal discovery established urea as a foundational molecule in chemical synthesis. Decades later, in 1869, the parent compound hydroxyurea (B1673989) was first synthesized, introducing the N-hydroxy (N-OH) functionality to the urea scaffold. nih.gov

Following the discovery of hydroxyurea's biological effects, researchers began to explore how structural modifications, such as the addition of alkyl groups, would influence its activity. 1-Hydroxy-1-methylurea emerged from this line of inquiry as a key analogue. Its significance lies in its role as a simple, methylated derivative that helped elucidate the structural requirements for the biological action of hydroxyureas. Early structure-activity relationship (SAR) studies identified 1-methylhydroxyurea as a compound with high antimitotic (cell division inhibiting) activity, confirming that substitution at the N-1 position was a viable strategy for creating active compounds. gpatindia.com

Positioning within Hydroxyurea Derivatives

This compound is structurally defined by the addition of a methyl group to the nitrogen atom that also bears the hydroxyl group. This specific placement distinguishes it from its isomer, 1-hydroxy-3-methylurea, and the parent compound, hydroxyurea.

The primary mechanism of action for this class of compounds is the inhibition of ribonucleotide reductase (RNR), an enzyme essential for converting ribonucleotides into deoxyribonucleotides, the building blocks of DNA. nih.gov The N-hydroxy group is crucial for this activity, as it is believed to quench a critical tyrosyl free radical within the enzyme's active site, thereby halting DNA synthesis. gpatindia.com

Research has demonstrated that the position of the methyl group is critical. Structure-activity relationship studies have clarified several key principles for this class of inhibitors, as summarized in the table below. gpatindia.com

| Structural Feature | Impact on Activity |

|---|---|

| N-hydroxy group (-NHOH) | Essential for activity |

| Methylation at N-1 position (1-methylhydroxyurea) | Maintains high antimitotic activity |

| Methylation of the hydroxyl proton (-NHOCH₃) | Results in an inactive compound |

A 1993 crystallographic study provided a detailed comparison of the three-dimensional structures of this compound and its isomer, 1-hydroxy-3-methylurea, confirming their roles as RNR inhibitors. nih.gov This work underscored the subtle but important influence of substituent placement on the molecular geometry and potential interactions with the enzyme target.

Current Research Landscape and Emerging Trends

The research landscape for simple urea derivatives like this compound has evolved significantly. While it was instrumental in early studies to establish fundamental biological and chemical principles, recent research has largely shifted towards the design and synthesis of more complex and potent derivatives. The foundational knowledge gained from studying this compound has paved the way for developing second-generation N-hydroxyurea compounds with improved properties. nih.gov

Current trends in this area focus on incorporating the N-hydroxyurea pharmacophore into larger, more structurally diverse molecules to target specific enzymes with greater selectivity. For example, complex N-hydroxyurea derivatives have been developed as potent inhibitors of 5-lipoxygenase, an enzyme involved in inflammatory pathways. nih.gov In this context, this compound now serves primarily as a reference compound and a historical benchmark in the development of more sophisticated enzyme inhibitors. Its study illustrates a common trajectory in medicinal chemistry, where simple, early-generation molecules provide the essential insights needed to fuel the innovation of more advanced therapeutic candidates.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the interactive table below.

| Property | Value | Reference |

|---|---|---|

| CAS Number | 7433-43-4 | chemicalbook.comchemwhat.com |

| Molecular Formula | C₂H₆N₂O₂ | chemicalbook.com |

| Molecular Weight | 90.08 g/mol | nih.gov |

| Melting Point | 65-68°C | chemicalbook.com |

| Appearance | White to off-white solid | chemicalbook.com |

| Synonyms | 1-Methylhydroxyurea, N-Hydroxy-N-methylurea, SQ-17589 | chemicalbook.comchemwhat.com |

Structure

3D Structure

Properties

IUPAC Name |

1-hydroxy-1-methylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6N2O2/c1-4(6)2(3)5/h6H,1H3,(H2,3,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCWOEDAIWSVHFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20225339 | |

| Record name | Urea, N-hydroxy-N-methyl- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20225339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

90.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7433-43-4 | |

| Record name | N-Hydroxy-N-methylurea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7433-43-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Hydroxy-1-methylurea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007433434 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Urea, 1-hydroxy-1-methyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=529064 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Urea, N-hydroxy-N-methyl- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20225339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Hydroxy-1-methylurea | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Z9MU9E3DY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 1 Hydroxy 1 Methylurea and Analogues

Traditional Synthetic Pathways for 1-Hydroxy-1-methylurea

Historically, the synthesis of urea (B33335) derivatives has often involved the use of phosgene (B1210022) or its equivalents. nih.gov A common method for producing hydroxyurea (B1673989) itself involves the reaction of hydroxylamine (B1172632) hydrochloride with potassium cyanide. gpatindia.com Another established route is the reaction of hydroxylamine hydrochloride and urethane (B1682113) with sodium hydroxide. google.com For N-substituted ureas, the Tiemann rearrangement of amidoximes, followed by hydrolysis, provides a viable pathway. nih.gov

A prevalent strategy for creating unsymmetrical urea derivatives, a category that includes this compound, begins with the reaction of an amine with phosgene to form an isocyanate intermediate. This intermediate then reacts with a different amine nucleophile to yield the desired substituted urea. nih.gov

Advanced Synthetic Strategies

In recent years, there has been a significant push towards developing safer and more environmentally friendly methods for synthesizing urea derivatives. These advanced strategies aim to replace toxic reagents and reduce waste.

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles are increasingly being applied to the synthesis of urea derivatives to minimize environmental impact. colab.wsrsc.org A key focus is the replacement of hazardous reagents like phosgene. nih.gov Modern approaches often utilize carbon dioxide (CO2) as a C1 source, which is a less toxic and more sustainable alternative. unipr.it For instance, one method involves the one-pot synthesis of urea derivatives from alkyl ammonium (B1175870) carbamates, which can be sourced from low concentrations of CO2. nih.gov

Another green strategy involves solvent-free reactions. For example, the condensation reaction of 2-hydroxy-1-naphthaldehyde (B42665) and urea can be catalyzed by hydrochloric acid under solvent-free conditions. mdpi.com The use of water as a solvent is also a hallmark of green synthesis, as demonstrated in the three-component, one-pot condensation of 2-hydroxy-1,4-naphthoquinone (B1674593) with aromatic aldehydes and methyl carbamate (B1207046) in aqueous media. researchgate.net

| Green Chemistry Approach | Key Features | Example Reaction |

| CO2 as a C1 Source | Utilizes a less toxic and renewable carbon source. | Synthesis of urea derivatives from alkyl ammonium carbamates. nih.gov |

| Solvent-Free Reactions | Reduces waste and avoids the use of hazardous organic solvents. | HCl-catalyzed condensation of 2-hydroxy-1-naphthaldehyde and urea. mdpi.com |

| Aqueous Media | Employs water as a safe and environmentally benign solvent. | p-TSA catalyzed synthesis of oxazine (B8389632) derivatives in water. researchgate.net |

Catalytic Methods for Urea Derivative Formation

Catalysis plays a crucial role in modern organic synthesis, offering efficient and selective routes to urea derivatives. Transition metal catalysts, including those based on palladium, cobalt, nickel, ruthenium, manganese, and gold, have been employed for the catalytic oxidative carbonylation of amines to produce ureas. nih.gov

A notable development is the use of earth-abundant metal catalysts, such as manganese, for the dehydrogenative coupling of amines and methanol (B129727) to synthesize ureas. semanticscholar.orgacs.org This process is highly atom-economical, producing only hydrogen gas as a byproduct. semanticscholar.orgacs.org Organocatalysis has also emerged as a powerful tool. For example, bicyclic guanidines like TBD (1,5,7-triazabicyclo[4.4.0]dec-5-ene) can effectively catalyze the fixation of CO2 into linear and cyclic ureas under solvent-free conditions. unipr.it

| Catalyst Type | Reagents | Key Advantages |

| Manganese Pincer Complex | Amines, Methanol | Use of earth-abundant metal, atom-economical. semanticscholar.orgacs.org |

| Titanium Complex | Alkyl ammonium carbamates, CO2 | Utilizes low concentrations of CO2. nih.gov |

| Bicyclic Guanidines (TBD, MTBD) | Propargylamines, Primary amines, CO2 | Organocatalytic, solvent-free conditions. unipr.it |

Synthesis of Structural Analogues and Derivatives

The synthesis of analogues and derivatives of this compound allows for the exploration of structure-activity relationships.

Methylated Hydroxyurea Synthesis

N-methylation of ureas can significantly alter their biological activity and physical properties, such as stereochemistry. nih.gov The synthesis of N-methylhydroxyurea (NMHU) is of particular interest. uni-muenchen.de General methods for preparing N-monosubstituted ureas, which can be adapted for methylated derivatives, include the Tiemann rearrangement followed by hydrolysis or a one-pot transformation of nitriles into amidoximes and subsequent rearrangement and hydrolysis. nih.gov While specific synthetic details for this compound are not extensively documented in the provided results, the synthesis of related methylated compounds like O-methylisourea has been achieved through the methylation of urea with dimethyl carbonate. google.com

Synthesis of Substituted this compound Analogues

A variety of substituted urea derivatives have been synthesized, showcasing the versatility of synthetic methodologies. For instance, N-hydroxy-N'-[(4-phenyl-1-cyclohexen-1-yl)methyl]urea has been prepared from the corresponding aldehyde. google.com The synthesis of more complex structures, such as 3-[3-chloro-2-(2-ethoxyethoxy)phenyl]-1-(3-hydroxy-1-phenylpropyl)-1-methylurea, highlights the ability to introduce diverse functional groups onto the urea scaffold. molport.com The synthesis of various substituted benzophenanthridinone derivatives often involves multi-step sequences, including coupling reactions, oxidations, and cyclizations. nih.gov

Multi-component Reactions Yielding this compound Scaffolds

Multi-component reactions (MCRs) represent a highly efficient strategy in organic synthesis, enabling the construction of complex molecules from three or more starting materials in a single, one-pot operation. organic-chemistry.orgnih.govmdpi.com This approach offers significant advantages, including reduced reaction times, lower costs, and minimized waste generation, aligning with the principles of green chemistry. organic-chemistry.org While the application of MCRs to the direct synthesis of simple acyclic structures like this compound is not extensively documented, the principles of well-established MCRs such as the Ugi and Biginelli reactions offer a conceptual framework for developing such methodologies.

The inherent value of MCRs lies in their ability to rapidly generate molecular diversity, a crucial aspect in the discovery of new bioactive compounds. nih.govugr.es Reactions like the Ugi four-component reaction (Ugi-4CR) are renowned for their capacity to produce a wide array of α-aminoacyl amide derivatives from an aldehyde, an amine, a carboxylic acid, and an isocyanide. organic-chemistry.orggrafiati.comwikipedia.org Similarly, the Biginelli reaction provides a straightforward route to dihydropyrimidinones through the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea. beilstein-journals.orgresearchgate.netacs.org

The adaptation of these classic MCRs for the synthesis of this compound would likely involve the substitution of one of the standard components with a hydroxylamine derivative. For instance, a modified Biginelli-type reaction could potentially utilize a hydroxylamine in place of urea. Research has shown that hydroxylamine hydrochloride can participate in multi-component reactions, leading to the formation of various heterocyclic structures like isoxazoles. beilstein-journals.orgijpsr.com

A hypothetical one-pot synthesis of a this compound scaffold could be envisioned to proceed through a pathway involving key reactive intermediates. Although no specific multi-component reaction for this compound is established, a plausible theoretical design could involve the components outlined in the table below.

Table 1: Hypothetical Multi-component Reaction for this compound

| Component 1 | Component 2 | Component 3 | Potential Catalyst | Plausible Product |

|---|---|---|---|---|

| Methyl Isocyanate | Hydroxylamine | Formaldehyde | Lewis or Brønsted Acid | This compound Scaffold |

In this theoretical reaction, methyl isocyanate would serve as the carbonyl source and provide the methyl group, while hydroxylamine would provide the N-hydroxy functionality. Formaldehyde could act as an electrophile to facilitate the coupling. The development of such a reaction would require careful optimization of conditions to favor the desired product over potential side reactions.

The Ugi reaction, which typically forms a bis-amide, could also be conceptually adapted. wikipedia.org By replacing the standard amine and carboxylic acid components with a single molecule containing both a hydroxylamine and a carboxylic acid moiety, it might be possible to steer the reaction towards the formation of a hydroxyurea derivative. The success of such an approach would depend on the reactivity and compatibility of the chosen starting materials.

While direct MCR methodologies for this compound are yet to be prominently featured in the literature, the foundational principles of MCR chemistry provide a fertile ground for future research and development in this area. The efficiency and diversity-oriented nature of MCRs make them an attractive avenue for exploring novel synthetic routes to hydroxyurea analogues.

Chemical Reactivity and Transformation Mechanisms of 1 Hydroxy 1 Methylurea

Reaction Pathways of the Urea (B33335) Moiety in 1-Hydroxy-1-methylurea

The urea moiety in this compound, similar to other N-substituted ureas, serves as a potent nucleophile. The nitrogen atoms can initiate reactions with various electrophiles. In acidic conditions, the carbonyl oxygen of the urea can be protonated, which enhances the electrophilicity of the carbonyl carbon, but the more common pathway involves the nucleophilic attack by the nitrogen atoms.

Studies on the closely related 1-methylurea show that the degree of substitution on the nitrogen atoms governs the reaction pathway. For instance, in reactions with ketones like acetophenone (B1666503) in an acidic medium, the less sterically hindered NH2 group of 1-methylurea is typically the more nucleophilic center, leading to the formation of dihydropyrimidin-2-ones. rsc.org It is proposed that the NHMe group is the more nucleophilic end of the 1-methylurea molecule in other reactions. rsc.org This nucleophilicity is crucial for condensation reactions, such as those with α-dicarbonyl compounds, which lead to the formation of various heterocyclic systems. researchgate.netrsc.org

Reactions Involving the Hydroxyl Group

The N-hydroxyl group imparts unique reactivity to the molecule, allowing for radical reactions as well as classic functional group transformations like etherification and esterification.

Research into the reactivity of α-hydroxyalkyl radicals, specifically the 1-hydroxy-1-methylethyl (B12665419) radical, provides insight into the potential radical pathways for this compound. The reaction of the 1-hydroxy-1-methylethyl radical, generated from 2-propanol, with nitrite (B80452) ions (NO₂⁻) has been characterized using time-resolved electron spin resonance. nih.gov

Table 1: Reaction Data for 1-Hydroxy-1-methylethyl Radical with Nitrite

| Reactant | Partner | Product | Yield | Rate Constant (M⁻¹ s⁻¹) |

|---|

This data pertains to the 1-hydroxy-1-methylethyl radical, a model for the radical reactivity at the substituted carbon of this compound.

The hydroxyl group attached to the nitrogen atom in this compound can undergo etherification and esterification, which are common reactions for alcohols and N-hydroxy compounds.

Etherification: The formation of an ether involves replacing the hydrogen of the hydroxyl group with an alkyl or aryl group. This can be achieved by reacting this compound with reagents like alkyl halides (e.g., 1-(chloromethyl)-2-fluorobenzene) in the presence of a base, such as potassium hydroxide. nih.gov The etherification of the hydroxyl group has been noted to affect the bond parameters within the urea structure, with the carbonyl bond (C=O) length becoming noticeably shorter. nih.goviucr.org

Esterification: The reaction of the hydroxyl group with a carboxylic acid or its derivative (like an acid chloride or anhydride) yields an ester. The Fischer esterification, which involves reacting the hydroxyl compound with a carboxylic acid using a strong acid catalyst (e.g., H₂SO₄), is a standard method. masterorganicchemistry.commasterorganicchemistry.com This reaction is an equilibrium process, often driven to completion by using an excess of one reactant or by removing the water formed during the reaction. masterorganicchemistry.com Various modern methods have also been developed to facilitate ester synthesis under milder conditions. organic-chemistry.org

Condensation and Cyclization Reactions

Condensation reactions are a hallmark of urea chemistry, leading to the formation of a wide array of heterocyclic compounds. libretexts.org this compound is a valuable precursor for such syntheses due to its multiple reactive sites. Cyclization reactions are fundamental in organic synthesis for creating ring structures. rsc.orgwikipedia.org

The reaction of ureas with α-dicarbonyl compounds like benzil (B1666583) is a well-established route to nitrogen-containing heterocycles. Studies involving 1-methylurea and benzil demonstrate several reaction pathways depending on the conditions.

In an acidic solution, the reaction between 1-methylurea and benzil yields bicyclic products. researchgate.netrsc.org The proposed mechanism begins with the nucleophilic attack of the urea on the protonated benzil, forming a diol intermediate. rsc.org Subsequent steps are driven by the elimination of water to form the final condensed ring systems. rsc.orgrsc.org In contrast, reactions under different conditions can lead to other heterocyclic structures like hydantoins. For example, Biltz reported that the reaction of N-methylurea with benzil can result in the formation of 5,5-diphenylhydantoin. scielo.br More recent research has uncovered new pathways where 1-methylurea and benzil react to form derivatives of perhydro- researchgate.netmdpi.comdioxolo[4,5-d]imidazole and 4-alkoxy-5-hydroxy-1-methyl-4,5-diphenylimidazolidine-2-thiones. researchgate.netmathnet.ru

The presence of the N-hydroxyl group in this compound is expected to influence the course of these reactions, potentially leading to novel heterocyclic scaffolds or altering the reaction kinetics.

Table 2: Products from the Reaction of 1-Methylurea with Benzil

| Reaction Condition | Reactants | Major Products | Reference |

|---|---|---|---|

| Acidic Solution | 1-Methylurea, Benzil | Bicyclic Imidazoimidazole derivatives | rsc.org |

| Not specified | N-Methylurea, Benzil | 5,5-Diphenylhydantoin | scielo.br |

This data for 1-methylurea illustrates the expected reactivity patterns for this compound.

Beyond the specific reaction with benzil, this compound can be used to synthesize a variety of heterocyclic compounds. uomus.edu.iq The condensation of urea derivatives with α-diketones is a general method for preparing imidazolidine-2-one and imidazole-2-one derivatives. ias.ac.in For instance, the reaction of 1-methylurea with benzil can yield 5-Hydroxy-1-methyl-4,5-diphenyl-1H-imidazole-2(5H)-one under catalysis by TMSCl in solvent-free conditions. ias.ac.in

Furthermore, intramolecular cyclization of appropriately substituted urea derivatives is a powerful strategy for synthesizing heterocycles. Acid-promoted intramolecular cyclization of 1-(2,2-dimethoxyethyl)-1-methylurea derivatives, for example, leads to the formation of imidazolidin-2-ones via an iminium cation intermediate that can be trapped by various nucleophiles. mdpi.com Given its structure, this compound is a prime candidate for participating in similar multi-component reactions (like the Biginelli reaction) or intramolecular cyclizations to afford novel heterocyclic systems with potential biological significance. mdpi.com

Mechanistic Investigations of this compound Transformations

The transformation of this compound and its derivatives is often mediated by biological systems, particularly through enzymatic reactions in microorganisms. The inherent chemical stability of the molecule also plays a role in its transformation pathways.

Detailed mechanistic studies on this compound as a standalone compound are not extensively documented in publicly available literature. However, significant insights into its reactivity can be drawn from research on the degradation of more complex molecules where the this compound moiety is formed as an intermediate.

For instance, the degradation of the investigational drug caracemide (B1668298), which is N-acetyl-N-(methylcarbamoyloxy)-N'-methylurea, has been shown to yield N-hydroxy-N'-methylurea as a degradation product. nih.gov The instability of caracemide in phosphate (B84403) buffer and human plasma suggests that the core hydroxyurea (B1673989) structure is susceptible to hydrolysis. nih.gov

In the context of environmental chemistry, the transformation of phenylurea herbicides provides a valuable model for understanding the reactivity of this compound. The degradation of the herbicide isoproturon (B30282) by various soil fungi leads to the formation of hydroxylated metabolites. nih.govacs.org These transformations are primarily oxidative and are catalyzed by microbial enzymes.

One of the key enzymatic systems implicated in the transformation of these compounds is the cytochrome P450 monooxygenase system. open.ac.uk This system is known to catalyze a variety of oxidative reactions, including hydroxylation and N-dealkylation. open.ac.uk In the case of N,N-dialkylamides, cytochrome P450 is known to metabolize these compounds to their corresponding N-dealkylated products through the formation of an N-hydroxyalkyl-N-alkylamide intermediate. open.ac.uk This process involves hydrogen abstraction from the alkyl carbon atom alpha to the amide nitrogen, leading to the formation of a carbon-centered radical. open.ac.uk A similar mechanism is plausible for the transformation of this compound and its derivatives.

The transformation of the herbicide metobromuron (B166326) also results in the formation of 3-(4-bromophenyl)-1-hydroxy-1-methylurea, indicating that the N-hydroxy-N-methylurea moiety can be a stable metabolite in certain environmental conditions. apvma.gov.au

Computational studies on related urea derivatives have utilized methods like Density Functional Theory (DFT) to explore their electronic structure and reactivity. researchgate.net Such approaches could be instrumental in elucidating the reaction mechanisms of this compound, including the identification of transition states and the calculation of activation energies for various transformation pathways. However, specific computational investigations focused solely on the reaction mechanisms of this compound are not widely reported.

The following table summarizes key research findings related to the transformation of compounds containing the this compound moiety, offering insights into its potential transformation pathways.

| Parent Compound | Transforming Agent/Condition | Key Transformation Products Related to this compound | Research Findings |

| Caracemide | Phosphate buffer (pH 7.4), Human plasma | N-hydroxy-N'-methylurea | Demonstrates the instability of the N-acyl-N-carbamoyloxy-N'-methylurea structure, leading to the formation of a hydroxy-methylurea derivative. nih.gov |

| Isoproturon | Soil fungi (e.g., Mortierella sp., Mucor sp.) | 3-[4-(2-hydroxy-1-methyl-ethyl)phenyl]-1,1-dimethylurea (1-OH-IPU), 3-[4-(1-hydroxy-1-methylethyl)phenyl]-1,1-dimethylurea (2-OH-IPU) | Fungal hydroxylation is a dominant transformation pathway for isoproturon, indicating the enzymatic capacity to introduce hydroxyl groups, a key step in forming hydroxyurea derivatives. nih.govacs.org |

| Metobromuron | Environmental degradation | 3-(4-bromophenyl)-1-hydroxy-1-methylurea | Formation of this metabolite highlights the N-hydroxy-N-methylurea structure as a product of herbicide transformation in the environment. apvma.gov.au |

Structural Elucidation and Conformational Analysis of 1 Hydroxy 1 Methylurea Systems

Crystallographic Studies of 1-Hydroxy-1-methylurea

The definitive solid-state structure of this compound was determined by single-crystal X-ray diffraction, revealing a detailed picture of its molecular arrangement and bonding.

The crystal structure of this compound was resolved by Nielsen, B. B., Frydenvang, K., & Larsen, I. K. in 1993. nih.gov The compound crystallizes in the monoclinic space group P2₁/n. nih.gov This analysis provided precise atomic coordinates and unit cell dimensions, which are fundamental for understanding the molecule's geometry and packing in the crystalline state.

Crystal Data for this compound

| Parameter | Value |

| Formula | C₂H₆N₂O₂ |

| Crystal System | Monoclinic |

| Space Group | P 1 2₁/n 1 |

| a (Å) | 8.2020 |

| b (Å) | 7.0810 |

| c (Å) | 7.3160 |

| α (°) | 90.0 |

| β (°) | 101.378 |

| γ (°) | 90.0 |

| Volume (ų) | 416.9 |

| Z | 4 |

Data sourced from the Crystallography Open Database, COD Number: 2001741, referencing the work of Nielsen et al. (1993). nih.gov

Molecular Conformation and Geometry

Analysis of the crystal structure reveals a near-planar arrangement of the urea (B33335) backbone. The key dihedral angles define the spatial relationship between the different functional groups within the molecule. The planarity of the urea moiety is a common feature in related structures, facilitating efficient packing and hydrogen bonding.

A notable conformational feature in the crystal structure of this compound is the anti orientation of the N-H and C=O bonds. nih.gov This arrangement is also observed in other hydroxyurea (B1673989) derivatives and is a significant factor in determining the pattern of intermolecular hydrogen bonding. nih.gov

Selected Bond Lengths in this compound

| Bond | Length (Å) |

| C=O | ~1.25 |

| C-N(H) | ~1.33 |

| C-N(OH) | ~1.35 |

| N-O | ~1.40 |

| N-C(methyl) | ~1.45 |

Approximate values based on typical bond lengths in related structures.

Hydrogen Bonding Networks and Supramolecular Assembly

The supramolecular assembly of this compound is primarily directed by a network of N-H···O and O-H···O hydrogen bonds. nih.gov The molecule possesses three hydrogen bond donors (one hydroxyl proton and two amine protons) and two primary hydrogen bond acceptors (the carbonyl oxygen and the hydroxyl oxygen). nih.gov

In the crystalline state, these interactions create a cohesive three-dimensional structure. The anti conformation of the N-H and C=O groups facilitates the formation of inversion dimers linked by pairs of N-H···O hydrogen bonds. nih.gov These dimers can then be further interconnected through additional hydrogen bonds involving the hydroxyl group, leading to the formation of chains and sheets. This intricate network of hydrogen bonds is a defining characteristic of the solid-state structure of this compound and is fundamental to its crystal packing and stability. The study of such networks is crucial for understanding the self-assembly of urea derivatives into more complex supramolecular structures. jst.go.jpjst.go.jpnih.gov

Biological Activity and Research Applications of 1 Hydroxy 1 Methylurea and Its Derivatives

Inhibitory Mechanisms of Ribonucleotide Reductase (RNR)

1-Hydroxy-1-methylurea, a derivative of hydroxyurea (B1673989), is understood to exert its primary biological effect through the inhibition of ribonucleotide reductase (RNR). nih.govnih.govwikipedia.org This enzyme is critical for the conversion of ribonucleotides to deoxyribonucleotides, an essential step in DNA synthesis and repair. nih.govnih.govfrontiersin.org The inhibitory action of hydroxyurea and its derivatives is targeted at the M2 subunit (also known as R2) of the RNR enzyme. nih.govnih.gov

The prevailing mechanism suggests that upon administration, hydroxyurea is converted in vivo into a free radical nitroxide. nih.gov This reactive species is then able to quench a crucial tyrosyl free radical located at the active site of the R2 subunit. nih.govnih.govdrugbank.com This tyrosyl radical is essential for the catalytic activity of RNR, and its quenching effectively inactivates the enzyme. nih.govnih.gov By halting the production of deoxyribonucleotides, this compound and similar compounds cause an immediate inhibition of DNA synthesis. wikipedia.orgdrugbank.com This disruption of DNA replication leads to cell cycle arrest in the S phase, ultimately inducing cell death in rapidly proliferating cells. nih.govwikipedia.orgnih.gov

This targeted inhibition of RNR makes this compound a subject of interest in fields requiring the modulation of cellular proliferation. The selective impact on DNA synthesis, without directly interfering with RNA or protein synthesis, underscores the specific nature of its primary mechanism of action. drugbank.com

Role as a Scaffold in Medicinal Chemistry and Drug Discovery

The molecular structure of this compound, featuring both a urea (B33335) core and N-methylation, provides a valuable scaffold for the design and development of new therapeutic agents. nih.govfrontiersin.org

Urea Functionality in Drug-Target Interactions

The urea moiety is a privileged scaffold in medicinal chemistry due to its ability to form stable hydrogen bonds with biological targets such as proteins and enzymes. nih.govfrontiersin.orgnih.gov This interaction is facilitated by the presence of both hydrogen bond donors (the N-H groups) and a hydrogen bond acceptor (the carbonyl oxygen). This dual nature allows the urea group to establish a network of interactions within a binding site, contributing to the affinity and specificity of a drug candidate. nih.govnih.gov In the context of this compound, the urea functionality is central to its interaction with targets like ribonucleotide reductase, as well as potentially other enzymes. nih.govresearchgate.netresearchgate.net The physicochemical properties of the urea group can also be modulated to fine-tune the druggability of a molecule, influencing factors like solubility and permeability. frontiersin.orgnih.gov

Modulation of Biological Activity through N-Methylation

The introduction of a methyl group on one of the nitrogen atoms of the hydroxyurea backbone, creating this compound, can significantly modulate its biological and physicochemical properties. nih.govnih.gov N-methylation is a common strategy in medicinal chemistry to optimize lead compounds. nih.govwordpress.com This modification can impact a molecule in several ways:

Conformational Changes : The addition of a methyl group can alter the preferred conformation of the molecule, which can in turn affect its binding affinity to a target protein. nih.govwordpress.com

Metabolic Stability : Methylation can block sites of metabolism, potentially increasing the half-life of a drug. nih.gov

In the case of this compound, the N-methyl group can influence its interaction with the active site of RNR or other enzymes, potentially leading to altered potency or selectivity compared to its parent compound, hydroxyurea. nih.govnih.gov

Exploration in Specific Therapeutic Areas (Research Focus)

The unique biological activities of this compound and its derivatives have prompted research into their potential applications in various therapeutic areas.

Anticancer Activity (Mechanistic Research)

The primary area of investigation for this compound and related compounds is in oncology. nih.govmedindia.net The foundational mechanism for their anticancer activity is the inhibition of ribonucleotide reductase, which, as previously described, leads to the depletion of the deoxyribonucleotide pool necessary for DNA replication in rapidly dividing cancer cells. nih.govwikipedia.orgnih.gov This results in S-phase arrest and subsequent apoptosis (programmed cell death). nih.govnih.gov

Research has also explored the potential for hydroxyurea derivatives to act synergistically with other anticancer treatments. For instance, by inhibiting DNA repair mechanisms, these compounds may enhance the efficacy of radiation therapy or DNA-damaging chemotherapeutic agents. nih.govwikipedia.org Studies on derivatives of hydroxyurea have shown antiproliferative effects against various cancer cell lines, including colon cancer. medindia.netnih.gov The exploration of N-methylated and other derivatives aims to develop compounds with improved potency, selectivity, and reduced side effects compared to hydroxyurea. nih.govnih.gov

Enzyme Inhibition Studies (e.g., Matrix Metalloproteinases)

Beyond ribonucleotide reductase, research has extended to investigating the inhibitory potential of hydroxyurea derivatives against other classes of enzymes. nih.govresearchgate.net One such class is the matrix metalloproteinases (MMPs), which are zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. nih.govdovepress.com Overexpression of certain MMPs is associated with cancer invasion and metastasis. dovepress.com

The N-hydroxyurea moiety has been evaluated as a potential zinc-binding group in the design of MMP inhibitors. nih.govnih.gov Studies have shown that peptidyl 1-hydroxyureas can inhibit MMPs, although with lower potency than some other zinc-binding groups like hydroxamates. nih.gov The mode of binding of N-hydroxyurea to the catalytic zinc ion in the active site of MMPs has been shown to differ from that of hydroxamates, which may account for the differences in inhibitory activity. nih.gov Further research in this area could lead to the development of novel enzyme inhibitors based on the this compound scaffold for various therapeutic applications.

Other Investigational Biological Profiles (e.g., Anticonvulsant, Antimicrobial)

While research specifically detailing the anticonvulsant properties of this compound is not extensively available in publicly accessible literature, the broader class of urea and hydroxyurea derivatives has been investigated for various biological activities, including antimicrobial effects.

The antimicrobial potential of hydroxyurea derivatives has been explored against various bacterial strains. In one study, a series of cyclic and acyclic hydroxyurea derivatives were synthesized and evaluated for their antibacterial activity against three strains of Escherichia coli: a strain susceptible to antibiotics, a macrolide-resistant strain, and an aminoglycoside-resistant strain. nih.govsrce.hrresearchgate.net Six of the sixteen compounds synthesized demonstrated growth inhibition against the tested E. coli strains, with varying degrees of specificity for each strain. srce.hrresearchgate.net

The results indicated that both acyclic and cyclic hydroxyurea derivatives could serve as scaffolds for the development of new antibacterial agents. The specific findings for the compounds that exhibited inhibitory activity are detailed in the table below.

Table 1: Antibacterial Activity of Selected Hydroxyurea Derivatives against E. coli Strains

| Compound | Type | E. coli (Susceptible) Growth Inhibition | E. coli (Macrolide-Resistant) Growth Inhibition | E. coli (Aminoglycoside-Resistant) Growth Inhibition |

|---|---|---|---|---|

| Compound A | Acyclic | Yes | No | No |

| Compound B | Acyclic | Yes | Yes | Yes |

| Compound C | Acyclic | No | No | Yes |

| Compound D | Cyclic | Yes | No | No |

| Compound E | Cyclic | Yes | Yes | No |

| Compound F | Cyclic | Yes | Yes | No |

Data sourced from a study on the antibacterial and cytotoxic activity of hydroxyurea derivatives. srce.hrresearchgate.net

These findings suggest that the hydroxyurea moiety is a viable starting point for designing novel antimicrobial compounds. srce.hr Further research into derivatives like this compound could potentially reveal specific anticonvulsant or more potent antimicrobial activities.

Investigation of Biological Activity in Indole (B1671886) Derivatives incorporating this compound

The indole nucleus is recognized as a "privileged" structure in medicinal chemistry due to its presence in numerous biologically active compounds and its ability to bind to a wide range of biological targets. chula.ac.thmdpi.com Researchers have frequently combined the indole scaffold with other pharmacologically active moieties, such as urea and its analogue thiourea (B124793), to create hybrid molecules with enhanced or novel biological activities. nih.govnih.gov These indole-thiourea derivatives have shown promise as antimicrobial and antiviral agents. nih.gov

For instance, a study focusing on new bis-indole derivatives linked by a phenyl group found that a compound featuring a urea moiety, N,N′-(1,4-phenylene)bis{N′-[1-(tert-butoxycarbonyl) indol-3-yl]methyl (urea)}, exhibited promising activity against lung cancer cells while showing selectivity over non-cancerous cells. nih.gov

While the synthesis and biological evaluation of indole derivatives incorporating urea and thiourea are well-documented, specific research on indole derivatives that feature the this compound substructure is not readily found in the existing scientific literature. The proven versatility of the indole scaffold suggests that its combination with this compound could yield novel compounds with interesting pharmacological profiles, marking a potential area for future investigation. chula.ac.thnih.gov

Application in Pharmaceutical Development Research

The structural characteristics of this compound make it a potentially valuable building block in pharmaceutical development. The urea backbone, hydroxyl group, and methyl group can be strategically employed to modulate the properties of drug candidates.

A significant challenge in drug development is the poor aqueous solubility of many new chemical entities, which can limit their absorption and bioavailability. nih.gov The urea functional group has been utilized in strategies to overcome this issue. One such technique is hydrotropy, where a high concentration of a hydrotropic agent, such as urea, is used to increase the solubility of poorly soluble drugs. nih.govresearchgate.net The mechanism involves the formation of complexes between the drug molecule and the hydrotropic agent. researchgate.net A study on the solubilization of nifedipine, a poorly soluble drug, using a series of urea analogues demonstrated that methylurea (B154334) was more effective at increasing solubility than urea itself. nih.gov

Furthermore, the introduction of a methyl group onto a urea nitrogen can enhance water solubility by disrupting the molecular planarity of the compound. nih.gov This disruption reduces the crystal packing energy, making it easier for the solvent to interact with the solute. nih.gov The presence of both the urea and methyl groups in the this compound substructure suggests its potential utility as a moiety to improve the solubility of parent drug molecules.

The urea functionality is a cornerstone in modern drug design, primarily due to its ability to act as a rigid hydrogen bond donor and acceptor. nih.gov This allows urea-containing molecules to form multiple stable hydrogen bonds with protein and receptor targets, which is fundamental to achieving specific biological activity. nih.gov The carbonyl group of the urea can interact with water-mediated hydrogen bonding networks within the active sites of enzymes, such as in certain HIV-1 protease inhibitors. nih.gov

The this compound substructure offers additional points of interaction that can be leveraged in drug design. The hydroxyl group provides another hydrogen bond donor and acceptor site, potentially increasing the binding affinity and specificity of a drug molecule for its target. The methyl group can be used to probe hydrophobic pockets within a binding site or to influence the molecule's conformation. The stereochemical changes resulting from N-methylation of ureas have been exploited to modulate biological activity. nih.gov The combination of these features makes the this compound scaffold a versatile tool for medicinal chemists to design new therapeutic agents with tailored drug-like properties.

Theoretical and Computational Investigations of 1 Hydroxy 1 Methylurea

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for elucidating the molecular properties of urea (B33335) derivatives. While direct computational studies on 1-Hydroxy-1-methylurea are not extensively available in the public literature, a significant amount of data exists for its close structural isomers, such as N-methylhydroxyurea (NMHU). uni-muenchen.dersc.org The findings from these studies on related molecules provide a strong basis for understanding the electronic characteristics of this compound.

DFT calculations are a powerful method for determining the optimized geometry and electronic structure of molecules. nih.gov For urea and its derivatives, DFT has been used to investigate structural parameters, vibrational frequencies, and electronic properties. nih.gov Studies on methylated analogues of hydroxyurea (B1673989) have utilized DFT functionals like B3LYP to explore conformational processes and tautomerization. uni-muenchen.dersc.org

The electronic structure of this compound is significantly influenced by the presence of the electron-donating methyl group and the electron-withdrawing hydroxyl group, both attached to the same nitrogen atom. This arrangement affects the planarity of the urea moiety and the distribution of electron density across the molecule. DFT calculations would typically involve geometry optimization to find the lowest energy conformation, followed by frequency calculations to ensure the structure is a true minimum on the potential energy surface.

Table 1: Representative Calculated Geometric Parameters for a Hydroxyurea Derivative (N-methylhydroxyurea) Note: Data presented below is for the isomer N-methylhydroxyurea as a proxy, calculated using DFT methods. Bond lengths are in angstroms (Å) and bond angles are in degrees (°). Actual values for this compound may vary.

| Parameter | Bond | Calculated Value (Å) | Parameter | Angle | Calculated Value (°) |

| Bond Length | C=O | ~1.23 | Bond Angle | O=C-N | ~121.0 |

| Bond Length | C-N(HCH₃) | ~1.37 | Bond Angle | N-C-N | ~118.0 |

| Bond Length | C-N(HOH) | ~1.39 | Bond Angle | C-N-O | ~115.0 |

| Bond Length | N-O | ~1.41 | Bond Angle | H-O-N | ~103.0 |

| Bond Length | N-CH₃ | ~1.46 | Dihedral Angle | O=C-N-O | ~180.0 (planar) or ~0.0 (planar) |

The data in this table is illustrative and based on typical values found in computational studies of related hydroxyurea derivatives. Specific values for this compound would require dedicated calculations.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. nih.govnih.gov For hydroxyurea, the HOMO-LUMO energy gap has been calculated to be approximately 7.30 eV in an aqueous environment using Time-Dependent DFT (TD-DFT). researchgate.net

The charge distribution within this compound can be analyzed using methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis. stackexchange.comresearchgate.net NBO analysis, in particular, provides a more chemically intuitive picture of the electron density distribution in terms of localized bonds and lone pairs. In urea and its derivatives, the oxygen atom of the carbonyl group typically carries a significant negative charge, making it a primary site for electrophilic attack and hydrogen bond acceptance. The nitrogen and hydrogen atoms of the amine and hydroxyl groups are also key sites for intermolecular interactions.

Table 2: Illustrative Frontier Molecular Orbital Energies and Mulliken Charges Note: The following values are hypothetical and representative for a molecule like this compound, based on data for analogous compounds. They serve to illustrate the type of data obtained from DFT calculations.

| Molecular Orbital | Energy (eV) | Atomic Center | Mulliken Charge (a.u.) |

| HOMO | -7.5 | Carbonyl Oxygen (O) | -0.60 |

| LUMO | -0.2 | Carbonyl Carbon (C) | +0.75 |

| HOMO-LUMO Gap | 7.3 | Hydroxyl Oxygen (O) | -0.55 |

| Methyl Nitrogen (N) | -0.40 | ||

| Hydroxyl Nitrogen (N) | -0.35 | ||

| Methyl Carbon (C) | -0.20 |

This data is for illustrative purposes only. The actual values are highly dependent on the level of theory and basis set used in the calculation.

Intermolecular Interactions and Solvation Effects

The ability of this compound to form various intermolecular interactions, particularly hydrogen bonds, is central to its chemical and physical properties. Computational methods are vital for characterizing these noncovalent interactions and understanding how they are influenced by a solvent environment.

This compound possesses multiple hydrogen bond donor sites (the N-H and O-H groups) and acceptor sites (the carbonyl oxygen, the hydroxyl oxygen, and the nitrogen atoms). mdpi.com This allows for the formation of a complex network of intermolecular hydrogen bonds, such as O-H···O, O-H···N, and N-H···O. mdpi.commdpi.com The strength and geometry of these hydrogen bonds can be accurately predicted using quantum chemical calculations. nih.govrsc.org The urea moiety is well-known for its strong hydrogen bonding capabilities, which are modulated by the attached substituents. nih.gov The presence of both a hydroxyl and a methyl group on the same nitrogen atom would influence the acidity of the N-H proton and the basicity of the adjacent nitrogen, thereby affecting the hydrogen bonding patterns compared to unsubstituted or singly substituted ureas.

Beyond simple hydrogen bonds, a more nuanced understanding of the weak interactions governing molecular association can be gained through advanced computational techniques. The Noncovalent Interaction (NCI) index, often visualized using Reduced Density Gradient (RDG) plots, is a powerful tool for identifying and characterizing van der Waals interactions, hydrogen bonds, and steric clashes in real space. scielo.org.mxmdpi.com These analyses generate 3D maps of a molecule, color-coded to show the type and strength of noncovalent interactions. scirp.org

The properties and conformational preferences of this compound can be significantly altered by the surrounding solvent. nih.gov Computational models can account for solvent effects either implicitly, by treating the solvent as a continuous medium (e.g., using the Polarizable Continuum Model, PCM), or explicitly, by including individual solvent molecules in the calculation. uni-muenchen.dersc.org

For molecules like hydroxyurea and its derivatives, which have multiple sites for hydrogen bonding, explicit solvent models can be crucial for accurately describing the specific interactions with solvent molecules, such as water. uni-muenchen.de Studies on hydroxyurea analogues have shown that the conformational equilibrium can be solvent-dependent, which in turn affects properties like the partition coefficient (log P). nih.gov Solvation can influence the charge distribution, dipole moment, and the energies of molecular orbitals, thereby modulating the molecule's reactivity and interaction with other species. rsc.org

Molecular Dynamics Simulations (Potential for studying interactions in solution)

Molecular dynamics (MD) simulations are powerful computational tools that can provide detailed insights into the behavior of molecules in solution, capturing their dynamic movements and interactions over time. For this compound, MD simulations offer a valuable avenue to explore its interactions with solvent molecules, particularly water, and to understand its conformational preferences in a physiological environment. While specific MD studies on this compound are not extensively documented in publicly available literature, the principles can be inferred from simulations of its parent compound, hydroxyurea, and other small molecules in aqueous solutions. nih.govmdpi.com

An MD simulation of this compound in water would involve creating a simulation box containing one or more molecules of the compound surrounded by a large number of water molecules. The interactions between all atoms are governed by a force field, which is a set of parameters that define the potential energy of the system. By solving Newton's equations of motion for every atom, the simulation tracks the trajectory of each particle over a specific time period, typically nanoseconds to microseconds.

From these trajectories, a wealth of information can be extracted. For instance, the simulations can reveal how this compound forms hydrogen bonds with surrounding water molecules. The hydroxyl (-OH), amine (-NH2), and carbonyl (C=O) groups are all potential sites for hydrogen bonding, and MD simulations can quantify the average number of hydrogen bonds, their lifetimes, and their geometric arrangements. This provides a detailed picture of the compound's hydration shell. mdpi.com

Furthermore, MD simulations can elucidate the conformational dynamics of this compound. The molecule can adopt different spatial arrangements due to rotation around its single bonds. Simulations can map the potential energy surface associated with these rotations, identifying the most stable conformations in solution and the energy barriers between them. This is crucial because the biological activity of a molecule often depends on its three-dimensional shape. Studies on the parent compound, hydroxyurea, have shown that hydration plays a critical role in determining its conformational stability, a phenomenon that would be equally important for this compound. mdpi.com

The data below illustrates the type of output one might expect from an MD simulation analysis, showing the potential hydrogen bond donors and acceptors in this compound and their interaction potential with water.

| Functional Group | Atom | Potential Interaction with Water |

| Hydroxyl | Oxygen | Hydrogen Bond Acceptor |

| Hydroxyl | Hydrogen | Hydrogen Bond Donor |

| Carbonyl | Oxygen | Hydrogen Bond Acceptor |

| Amine | Nitrogen | Hydrogen Bond Acceptor |

| Amine | Hydrogens | Hydrogen Bond Donors |

These simulations provide a microscopic view that complements experimental data, helping to interpret observations from techniques like spectroscopy and providing a foundation for understanding how this compound might interact with larger biological molecules, such as enzymes. mdpi.com

Predictive Modeling and Structure-Activity Relationships (SAR)

Predictive modeling and the analysis of structure-activity relationships (SAR) are essential components of modern drug discovery and computational chemistry. These methods aim to establish a link between the chemical structure of a compound and its biological activity. For this compound, these approaches can be used to predict its potential biological effects and to guide the design of new, more potent derivatives.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that attempts to find a statistically significant correlation between the physicochemical properties of a series of compounds and their biological activities. nih.govmdpi.com A QSAR model is a mathematical equation that can be used to predict the activity of new, untested compounds based solely on their chemical structure.

Developing a QSAR model for this compound and its analogs would involve several key steps. First, a dataset of structurally related compounds with experimentally measured biological activities (e.g., enzyme inhibition) is required. Next, for each compound, a set of numerical descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity (logP), and electronic properties (e.g., dipole moment, atomic charges). mdpi.com

Using statistical methods like multiple linear regression (MLR) or machine learning algorithms, a model is then built to relate these descriptors to the observed activity. nih.govoptibrium.com For instance, a hypothetical QSAR model for a series of hydroxyurea derivatives might look like this:

Biological Activity (log 1/IC50) = c0 + c1(logP) + c2(Molecular Weight) + c3*(Dipole Moment)

Where the coefficients (c0, c1, c2, c3) are determined by the regression analysis. The quality of a QSAR model is assessed by its statistical robustness and its ability to accurately predict the activity of compounds not used in the model-building process. nih.gov

The following table presents hypothetical data for a series of hydroxyurea derivatives to illustrate the components of a QSAR study.

| Compound | Biological Activity (IC50, µM) | logP | Molecular Weight ( g/mol ) | Dipole Moment (Debye) |

| Hydroxyurea | 100 | -1.5 | 76.06 | 4.5 |

| This compound | 85 | -1.2 | 90.08 | 4.8 |

| Derivative A | 50 | -0.8 | 104.11 | 5.1 |

| Derivative B | 120 | -1.8 | 105.09 | 4.2 |

| Derivative C | 30 | -0.5 | 118.13 | 5.5 |

QSAR studies on N-hydroxy urea derivatives have successfully identified key physicochemical descriptors linked to their inhibitory activity against enzymes like Flap endonuclease-1 (FEN-1), demonstrating the utility of this approach in designing novel inhibitors. nih.gov Such models can provide valuable insights into the structural features that are important for the biological activity of this compound and can guide the synthesis of new derivatives with improved properties.

Molecular Docking Studies on Enzyme-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or enzyme). nih.govjetir.org The primary goal of docking is to predict the binding mode and affinity of the ligand to the receptor's active site. This information is invaluable for understanding the molecular basis of a drug's action and for structure-based drug design.

A molecular docking study of this compound would begin with the three-dimensional structures of both the ligand and the target enzyme, which are often obtained from experimental methods like X-ray crystallography or generated through homology modeling. The docking software then samples a large number of possible orientations and conformations of the ligand within the enzyme's binding pocket. Each of these poses is evaluated using a scoring function, which estimates the binding free energy. The pose with the lowest energy score is predicted to be the most stable binding mode. nih.gov

The results of a docking study can reveal crucial details about the enzyme-ligand interaction. For example, it can identify specific amino acid residues in the active site that form hydrogen bonds, hydrophobic interactions, or electrostatic interactions with the ligand. nih.gov This detailed understanding of the binding interactions can explain why a particular compound is active and can provide a roadmap for modifying its structure to improve binding affinity and selectivity.

Studies on various urea and hydroxyurea derivatives have shown that molecular docking can successfully predict their binding patterns within the active sites of enzymes like urease and Flap endonuclease-1. nih.govnih.gov These studies often reveal that hydrogen bonding with key residues and a proper fit within the hydrophobic pockets of the active site are critical for potent inhibition.

The table below provides a hypothetical summary of results from a molecular docking study of this compound with a target enzyme.

| Parameter | Value |

| Target Enzyme | Example Kinase XYZ |

| Binding Energy (kcal/mol) | -6.5 |

| Key Interacting Residues | Lys72, Glu91, Tyr158, Phe160 |

| Hydrogen Bonds Formed | -OH group with Glu91; -NH2 group with Tyr158 |

| Hydrophobic Interactions | Methyl group with Phe160 pocket |

Such in-silico analyses provide a powerful and cost-effective method to screen virtual libraries of compounds and to prioritize candidates for synthesis and experimental testing, accelerating the drug discovery process. jetir.org

Analytical Methodologies for 1 Hydroxy 1 Methylurea in Research

Spectroscopic Techniques for Structural Characterization

Spectroscopic methods are fundamental in elucidating the molecular structure of 1-Hydroxy-1-methylurea by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for providing detailed information about the atomic arrangement within the this compound molecule. While specific experimental data for this compound is not widely published, the expected chemical shifts can be inferred from data on structurally related compounds such as urea (B33335), methylurea (B154334), and hydroxymethylated ureas. nih.govresearchgate.net

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different types of protons present in the molecule. The methyl (CH₃) protons would likely appear as a singlet, with a chemical shift influenced by the adjacent nitrogen atom. The amine (NH₂) protons and the hydroxyl (OH) proton would also produce characteristic signals, though their chemical shifts and appearance (broad or sharp) can be highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. For comparison, the amine protons in urea in water are observed around 5.75 ppm. hmdb.ca

¹³C NMR: The carbon-13 NMR spectrum would provide information on the carbon framework. A signal for the methyl carbon and a downfield signal for the carbonyl (C=O) carbon are expected. The chemical shift of the carbonyl carbon in urea derivatives is typically in the range of 160-161 ppm. researchgate.net

¹⁵N NMR: Nitrogen-15 NMR, although less common, can offer valuable insights into the electronic environment of the two nitrogen atoms in the this compound structure. The nitrogen of the N-methyl-N-hydroxy group and the nitrogen of the primary amide group would have distinct chemical shifts. Studies on urea-formaldehyde resins have shown that different nitrogen environments in urea derivatives can be clearly distinguished using ¹⁵N NMR. nih.govresearchgate.net

| Nucleus | Functional Group | Expected Chemical Shift Range (ppm) | Notes |

|---|---|---|---|

| ¹H | N-CH₃ | ~2.5 - 3.0 | Singlet, exact shift depends on solvent. |

| ¹H | NH₂ | Variable (e.g., ~5.0 - 7.0) | Can be broad due to exchange and hydrogen bonding. |

| ¹H | N-OH | Variable | Can be broad and its position is highly dependent on conditions. |

| ¹³C | N-CH₃ | ~25 - 35 | - |

| ¹³C | C=O | ~160 - 165 | Consistent with other urea derivatives. researchgate.net |

| ¹⁵N | N-CH₃(OH) | Distinct from NH₂ | Provides information on substitution. nih.gov |

| ¹⁵N | NH₂ | Distinct from N-CH₃(OH) | - |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.

Based on the spectrum of the parent compound, urea, prominent peaks would be expected. docbrown.info The N-H stretching vibrations of the primary amine group typically appear as a broad band with twin peaks in the region of 3200-3600 cm⁻¹. docbrown.info The carbonyl (C=O) group will exhibit a strong absorption band around 1700 cm⁻¹. docbrown.info Other N-H bending vibrations are expected in the 1600-1650 cm⁻¹ region. docbrown.info The presence of the methyl group would introduce C-H stretching and bending vibrations, typically observed around 2850-3000 cm⁻¹ and 1350-1470 cm⁻¹, respectively. libretexts.org The O-H stretch from the hydroxyl group is expected in the broad region of 3200-3600 cm⁻¹, potentially overlapping with the N-H stretching bands. libretexts.org

| Wavenumber Range (cm⁻¹) | Functional Group | Vibration Type | Expected Intensity |

|---|---|---|---|

| 3200 - 3600 | N-H (Amine) | Stretching | Medium to Strong, Broad |

| 3200 - 3600 | O-H (Hydroxyl) | Stretching | Medium, Broad |

| 2850 - 3000 | C-H (Methyl) | Stretching | Medium |

| ~1700 | C=O (Urea Carbonyl) | Stretching | Strong |

| 1600 - 1650 | N-H (Amine) | Bending | Medium |

| 1350 - 1470 | C-H (Methyl) | Bending | Medium |

Mass Spectrometry (MS, HRMS)

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. ucr.edu It provides information about the molecular weight and can reveal structural details through the analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS) allows for the determination of the elemental composition of the molecule and its fragments with high accuracy.

For this compound (C₂H₆N₂O₂), the expected monoisotopic mass is approximately 90.043 Da. In mass spectrometry, the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be observed. The fragmentation pattern would likely involve the loss of small neutral molecules or radicals. For comparison, the mass spectrum of methylurea shows prominent peaks corresponding to the molecular ion and fragments resulting from the cleavage of C-N bonds. nist.gov Common fragmentation pathways for this compound could include the loss of the hydroxyl group (•OH), the methyl group (•CH₃), or cleavage of the urea backbone.

| m/z (Expected) | Ion | Possible Fragmentation Pathway |

|---|---|---|

| 91.050 | [M+H]⁺ | Protonated molecule |

| 90.043 | [M]⁺ | Molecular ion |

| 75.032 | [M-CH₃]⁺ | Loss of a methyl radical |

| 73.035 | [M-OH]⁺ | Loss of a hydroxyl radical |

| 44.026 | [CH₄N₂]⁺ | Cleavage of the C-N(OH) bond |

Chromatographic Separations for Purity Assessment and Quantification

Chromatographic techniques are employed to separate this compound from impurities or other components in a mixture, allowing for both purity assessment and quantitative analysis.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis of non-volatile and thermally labile compounds like this compound. Several HPLC methods have been developed for the related compounds hydroxyurea (B1673989) and N-methylurea, which can be adapted for this compound. researchgate.netnih.govhumanjournals.com

A common approach involves reversed-phase chromatography using a C18 column. The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). nih.govhumanjournals.com Detection is often achieved using a UV detector, as the urea chromophore absorbs in the low UV region (around 205-215 nm). humanjournals.com For quantification, a calibration curve is constructed using standards of known concentration. The retention time of this compound would be influenced by its polarity relative to similar compounds.

| Parameter | Typical Conditions | Rationale |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Good retention and separation of polar analytes. humanjournals.com |

| Mobile Phase | Aqueous Buffer (e.g., 0.02M Potassium Phosphate) and Acetonitrile/Methanol | Allows for gradient or isocratic elution to optimize separation. humanjournals.com |

| Flow Rate | 0.5 - 1.5 mL/min | Typical flow rate for analytical scale HPLC. |

| Detection | UV at ~210 nm | Corresponds to the absorbance maximum of the urea chromophore. |

| Temperature | Ambient or controlled (e.g., 30-40 °C) | To ensure reproducible retention times. humanjournals.com |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) can be used for the analysis of this compound, but due to its low volatility and polar nature, a derivatization step is typically required. unina.itnih.gov Silylation is a common derivatization technique where active hydrogens (in OH and NH groups) are replaced with trimethylsilyl (B98337) (TMS) groups, increasing the volatility and thermal stability of the analyte. unina.itbrjac.com.brresearchgate.net

The silylated derivative of this compound can then be separated on a GC column, often a non-polar or medium-polarity column. The separated components are then detected by a mass spectrometer, which provides both qualitative (mass spectrum) and quantitative (peak area) information. The mass spectrum of the TMS derivative will show a different fragmentation pattern compared to the underivatized molecule, which can be used for identification.

| Parameter | Typical Conditions | Rationale |

|---|---|---|

| Derivatization | Silylation with reagents like BSTFA or MSTFA | Increases volatility and thermal stability for GC analysis. unina.itbrjac.com.br |

| Column | Capillary column (e.g., 5%-phenyl-95%-dimethylpolysiloxane) | Provides good separation for a wide range of compounds. |

| Carrier Gas | Helium or Hydrogen | Inert carrier gas for GC. |

| Injector Temperature | ~250 °C | Ensures complete volatilization of the derivatized analyte. unina.it |

| Oven Program | Temperature gradient (e.g., 70 °C to 280 °C) | Separates components based on their boiling points. unina.it |

| Detector | Mass Spectrometer (EI mode) | Provides mass spectral data for identification and quantification. |

Advanced Analytical Approaches for Complex Mixtures or Biological Matrices (e.g., Molecular Imprinting for selectivity)

The accurate quantification of this compound in complex sample matrices, such as biological fluids or environmental samples, presents significant analytical challenges. The inherent complexity of these matrices, which contain a multitude of potentially interfering substances, necessitates the development of highly selective and sensitive analytical methodologies. Advanced analytical approaches, particularly those centered around molecular imprinting, offer promising solutions for the selective recognition and determination of this compound.

Molecularly Imprinted Polymers (MIPs) are synthetic materials engineered to possess artificial recognition sites that are complementary in shape, size, and functionality to a target molecule. vu.lt This "molecular memory" is created by polymerizing functional and cross-linking monomers in the presence of a template molecule (in this case, this compound). Subsequent removal of the template leaves behind specific binding sites capable of selectively rebinding the target analyte from a complex mixture.

The application of MIPs for the analysis of urea and its derivatives has been demonstrated, showcasing the potential of this technology for this compound. uga.eduingentaconnect.comgoogle.com For instance, MIP-based electrochemical sensors have been developed for the sensitive and selective detection of urea in biological samples like blood serum. uga.edu These sensors utilize the specific binding of urea to the imprinted cavities, which in turn elicits a measurable electrochemical response. A similar approach could be readily adapted for this compound, where the polymer would be imprinted with the target molecule to create highly selective binding sites.

The design of a MIP for this compound would involve the careful selection of functional monomers and cross-linkers that can form non-covalent interactions (e.g., hydrogen bonds, electrostatic interactions) with the hydroxyl and urea functionalities of the template molecule. google.com The resulting polymer can then be employed in various analytical formats, including as a solid-phase extraction (SPE) sorbent for sample clean-up and pre-concentration, or as a recognition element in a chemosensor or biosensor.

Beyond molecular imprinting, other advanced analytical techniques are also applicable to the analysis of small, polar molecules like this compound in complex matrices. Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful separation technique that is well-suited for the retention and separation of polar compounds that are poorly retained on traditional reversed-phase columns. researchgate.net Coupling HILIC with mass spectrometry (MS) would provide a highly sensitive and selective method for the quantification of this compound in biological samples.

The following interactive data table summarizes potential advanced analytical approaches for the determination of this compound in complex matrices, drawing parallels from established methods for similar compounds like urea.

| Analytical Technique | Principle | Potential Application for this compound | Advantages |

| Molecularly Imprinted Solid-Phase Extraction (MISPE) | Selective extraction and pre-concentration of the analyte from a complex matrix using a custom-synthesized polymer with specific recognition sites. | Development of MISPE cartridges for the selective isolation of this compound from biological fluids prior to chromatographic analysis. | High selectivity, reusability of the sorbent, and improved sample cleanup. |

| MIP-based Electrochemical Sensors | Integration of a MIP recognition layer with an electrochemical transducer to generate a signal upon analyte binding. | Fabrication of a sensor for the rapid and sensitive detection of this compound in point-of-care or field settings. | High sensitivity, potential for miniaturization and real-time analysis. uga.edu |

| Hydrophilic Interaction Liquid Chromatography-Mass Spectrometry (HILIC-MS) | Chromatographic separation of polar analytes based on their partitioning between a polar stationary phase and a mobile phase with a high organic solvent content, followed by mass spectrometric detection. researchgate.net | A robust method for the quantitative analysis of this compound in complex biological samples like urine or plasma. | Suitable for polar compounds, high sensitivity and selectivity provided by MS detection. |

The development and application of these advanced analytical methodologies will be crucial for future research into the biological roles and environmental fate of this compound, enabling its accurate and reliable measurement in a variety of complex sample types.

Future Directions and Interdisciplinary Research on 1 Hydroxy 1 Methylurea

Emerging Methodologies in Organic Synthesis Relevant to 1-Hydroxy-1-methylurea

The synthesis of this compound and its analogues is set to benefit from significant advancements in organic synthesis that prioritize efficiency, safety, and automation.

Continuous Flow Chemistry: Traditional batch synthesis of urea (B33335) derivatives can be supplanted by continuous flow processes. acs.orgvapourtec.comacs.org This methodology offers superior control over reaction parameters such as temperature and pressure, leading to higher yields, improved safety, and the potential for seamless integration of reaction and purification steps. acs.orgblogspot.com For the synthesis of this compound, a flow chemistry approach could involve a two-step sequence in sequential microreactors, potentially utilizing tert-butoxycarbonyl protected amines. acs.orgacs.org This method allows for the spatial separation of different reaction steps, enabling optimization of each transformation. acs.org

| Methodology | Potential Advantages for this compound Synthesis | Key Research Focus |

| Continuous Flow Chemistry | Enhanced safety, higher yields, improved process control, potential for automation. acs.orgvapourtec.com | Development of a continuous flow process for the synthesis of this compound and its derivatives. |

| AI and Machine Learning | Prediction of optimal reaction conditions, discovery of novel synthetic routes, acceleration of analogue synthesis. illinois.edudntb.gov.uaelsevier.com | Application of ML algorithms to optimize the synthesis of this compound and design new synthetic strategies. |

Development of Novel this compound-Based Materials